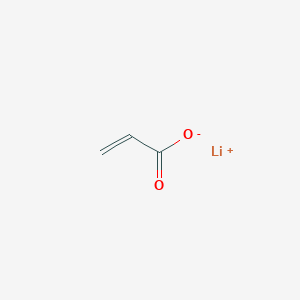

lithium;prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium prop-2-enoate, also known as lithium acrylate, is a chemical compound with the formula C₃H₃LiO₂. It is the lithium salt of prop-2-enoic acid (acrylic acid). This compound is known for its applications in various fields, including polymer chemistry and battery technology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lithium prop-2-enoate can be synthesized through the reaction of prop-2-enoic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction is as follows:

CH2=CHCOOH+LiOH→CH2=CHCOOLi+H2O

Industrial Production Methods

In industrial settings, lithium prop-2-enoate is produced by neutralizing prop-2-enoic acid with lithium hydroxide in large reactors. The reaction mixture is then concentrated, and the product is crystallized out. The crystallized product is filtered, washed, and dried to obtain pure lithium prop-2-enoate.

Analyse Des Réactions Chimiques

Types of Reactions

Lithium prop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(lithium acrylate), which is used in various applications such as superabsorbent polymers.

Addition Reactions: It can participate in addition reactions with electrophiles due to the presence of the double bond in the prop-2-enoate group.

Substitution Reactions: It can undergo substitution reactions where the lithium ion is replaced by other cations.

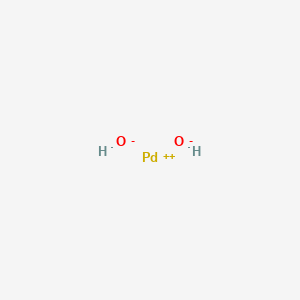

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

Addition Reactions: Reagents like halogens or hydrogen halides can be used to add across the double bond.

Substitution Reactions: Reagents such as sodium chloride or potassium chloride can be used to replace lithium with sodium or potassium.

Major Products Formed

Polymerization: Poly(lithium acrylate)

Addition Reactions: Halogenated or hydrogenated derivatives of lithium prop-2-enoate

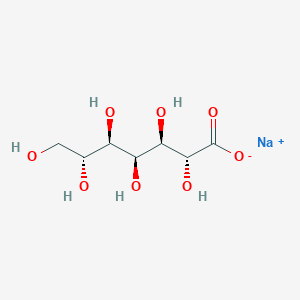

Substitution Reactions: Sodium prop-2-enoate or potassium prop-2-enoate

Applications De Recherche Scientifique

Lithium prop-2-enoate has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of superabsorbent polymers and hydrogels.

Battery Technology: It is explored as an electrolyte component in lithium-ion batteries due to its ionic conductivity.

Biomedical Applications: It is used in the development of drug delivery systems and tissue engineering scaffolds.

Industrial Applications: It is used in coatings, adhesives, and sealants due to its polymerizable nature.

Mécanisme D'action

The mechanism of action of lithium prop-2-enoate in various applications depends on its chemical structure and reactivity:

Polymerization: The double bond in the prop-2-enoate group allows it to undergo free radical polymerization, forming long polymer chains.

Battery Technology: In lithium-ion batteries, lithium prop-2-enoate acts as an electrolyte, facilitating the movement of lithium ions between the anode and cathode during charge and discharge cycles.

Biomedical Applications: In drug delivery systems, it forms hydrogels that can encapsulate and release drugs in a controlled manner.

Comparaison Avec Des Composés Similaires

Similar Compounds

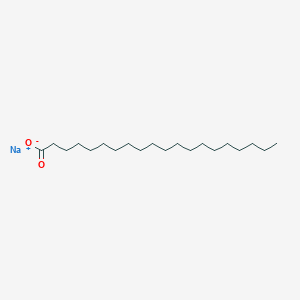

Sodium prop-2-enoate: Similar in structure but contains sodium instead of lithium.

Potassium prop-2-enoate: Similar in structure but contains potassium instead of lithium.

Lithium methacrylate: Similar in structure but has a methyl group attached to the double bond.

Uniqueness

Lithium prop-2-enoate is unique due to the presence of lithium, which imparts specific ionic properties that are beneficial in applications such as lithium-ion batteries. Its ability to polymerize also makes it valuable in the production of superabsorbent polymers and hydrogels.

Propriétés

IUPAC Name |

lithium;prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.Li/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAOIFHNXYIRGG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C=CC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C=CC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3LiO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B7822738.png)